molecular formula C25H25NO7 B2387748 Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951976-30-0

Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No.: B2387748
CAS No.: 951976-30-0
M. Wt: 451.475
InChI Key: YVYNIGCCBDYCJC-UHFFFAOYSA-N
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Description

Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C25H25NO7 and its molecular weight is 451.475. The purity is usually 95%.
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Scientific Research Applications

Thermally Curable Benzoxazine Monomer with Photodimerizable Coumarin Group

A novel monomer, combining benzoxazine and coumarin rings, was synthesized to explore its photodimerization and thermal ring-opening reactions. This monomer showcases a unique blend of properties derived from its constituent rings, offering potential applications in materials science, particularly for creating polymers with specific structural features or responses to light and heat. The study highlights the monomer's ability to undergo dimerization upon exposure to UV light and its subsequent thermal behavior, suggesting its utility in developing new polymeric materials with enhanced functionalities (Kiskan & Yagcı, 2007).

Conformational Equilibria in Methyl Derivatives of Tetrahydro-1,2-oxazine

This research provides insights into the conformational dynamics of methyl groups within the tetrahydro-1,2-oxazine ring. Understanding these equilibria is crucial for the development of compounds with tailored chemical properties, which could be significant in designing drugs or materials with specific molecular orientations for improved efficacy or performance (Riddell & Williams, 1974).

Stereochemistry of Grignard Reactions on Conformationally Mobile δ-Keto Esters

Investigating the stereochemical outcomes of Grignard reactions on δ-keto esters reveals the influence of solvent and reactant structure on the product distribution. Such studies are pivotal for synthesizing stereochemically complex molecules, potentially aiding in the development of pharmaceuticals where the stereochemistry can significantly affect a drug's safety and efficacy (Colantoni et al., 1978).

Catalytic Hydrogenation of Dihydrooxazines

Exploring the hydrogenation of dihydrooxazines sheds light on the transformation of these compounds under various conditions, leading to products with potential application in organic synthesis and medicinal chemistry. The study provides a foundation for using dihydrooxazines as intermediates in synthesizing a range of biologically active molecules (Sukhorukov et al., 2008).

Heterocyclic Derivative Syntheses by Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

This research highlights the versatility of palladium-catalyzed reactions in synthesizing heterocyclic derivatives, including tetrahydrofuran and oxazoline derivatives. These findings open avenues for creating complex heterocyclic structures that are crucial in pharmaceutical development, offering pathways to novel therapeutic agents (Bacchi et al., 2005).

Properties

IUPAC Name

methyl 4-[[2-methyl-4-oxo-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO7/c1-15-23(33-17-7-5-16(6-8-17)25(28)29-2)22(27)19-9-10-21-20(24(19)32-15)13-26(14-31-21)12-18-4-3-11-30-18/h5-10,18H,3-4,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYNIGCCBDYCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4CCCO4)OC5=CC=C(C=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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